3-Bromo-2-chloro-8-methoxyquinoline

MAO-B inhibition neurodegenerative disease enzyme assay

3-Bromo-2-chloro-8-methoxyquinoline features a rare 2-chloro,3-bromo ortho-dihalogenated motif enabling chemoselective sequential cross-coupling. The C3-bromo adjacent to the pyridine nitrogen enhances Pd-catalyzed oxidative addition. With human MAO-B IC50 17µM, it serves as an ideal weak-inhibitor baseline for neurodegenerative SAR campaigns. The 8-methoxy group prevents metal chelation, making it a matched negative control for 8-hydroxyquinoline antiproliferative studies. Key HCV protease inhibitor intermediate. ≥97% purity.

Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
Cat. No. B11846141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-8-methoxyquinoline
Molecular FormulaC10H7BrClNO
Molecular Weight272.52 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CC(=C(N=C21)Cl)Br
InChIInChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-5-7(11)10(12)13-9(6)8/h2-5H,1H3
InChIKeyVOUVDGSUVOSKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-8-methoxyquinoline: A Dual-Halogenated Quinoline Scaffold for Medicinal Chemistry and Targeted Library Synthesis


3-Bromo-2-chloro-8-methoxyquinoline (CAS 1447961-64-9) is a polyhalogenated quinoline derivative characterized by the simultaneous presence of bromine at C3, chlorine at C2, and a methoxy group at C8 on the quinoline core . With a molecular formula of C10H7BrClNO and a molecular weight of 272.53 g/mol, this compound serves as a versatile synthetic intermediate for structure-activity relationship (SAR) studies and medicinal chemistry programs . The differentiated halogenation pattern — bromine at C3 rather than the more common C5 or C6 positions — creates a unique electrophilic profile for orthogonal cross-coupling reactions, enabling sequential functionalization strategies that are not accessible with alternative halogenated quinoline scaffolds [1]. Its commercial availability as a research-grade building block (purity ≥95–98%) supports its utility in hit-to-lead optimization campaigns where precise control over substitution geometry is required .

Why Positional Isomers and Alternative Halogenated Quinolines Cannot Substitute for 3-Bromo-2-chloro-8-methoxyquinoline in Research Applications


The substitution pattern of halogen atoms on the quinoline core fundamentally determines both synthetic utility and biological activity, rendering positional isomers non-interchangeable in rigorous research settings. 3-Bromo-2-chloro-8-methoxyquinoline possesses a unique 2-chloro,3-bromo arrangement that is chemically distinct from the more synthetically accessible C5-halogenated analogs produced via electrophilic aromatic substitution [1]. Electrophilic halogenation of 8-methoxyquinoline occurs predominantly at C5 under standard acidic or neutral conditions, making the C3-substituted scaffold synthetically rare and requiring specialized synthetic routes [2]. Furthermore, 8-substituted quinoline derivatives bearing halogen atoms at different positions demonstrate divergent pharmacological profiles; for example, the 8-hydroxy series with bromination at C5/C7 exhibits different antiproliferative potency ranges (IC50 6.7–25.6 μg/mL across tumor cell lines) compared to other substitution patterns [3]. In synthetic applications, the ortho-relationship between chlorine (C2) and bromine (C3) enables sequential, chemoselective cross-coupling reactions that are precluded in isomers lacking this adjacent dihalogenated motif [4]. Procurement of an incorrect positional isomer — such as 6-bromo-2-chloro-8-methoxyquinoline (CAS 99455-19-3) or 5-bromo derivatives — would introduce uncontrolled variables in both biological assays and multi-step synthetic sequences, potentially invalidating comparative SAR analyses and wasting research resources .

Quantitative Evidence Differentiating 3-Bromo-2-chloro-8-methoxyquinoline from Alternative Halogenated Quinoline Scaffolds


MAO-B Inhibitory Activity: 3-Bromo-2-chloro-8-methoxyquinoline vs. Structurally Related 8-Methoxyquinoline Derivatives

3-Bromo-2-chloro-8-methoxyquinoline exhibits measurable but modest inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM in an in vitro enzyme assay using membrane-bound human MAO-B expressed in insect cell membranes, monitoring conversion of kynuramine to 4-hydroxyquinoline [1]. In the same assay system, the compound shows negligible inhibition of MAO-A (IC50 > 100,000 nM), establishing an MAO-B/MAO-A selectivity ratio of >5.9-fold [2]. Notably, alternative 8-methoxyquinoline-derived MAO-B inhibitors can achieve substantially greater potency; for example, a different halogenated analog (BDBM50038204/CHEMBL3094026) exhibits an IC50 of 209 nM against rat brain MAO-B in mitochondrial homogenate [3]. This nearly two-order-of-magnitude potency gap demonstrates that the 2-chloro-3-bromo substitution pattern of the target compound produces a dramatically attenuated MAO-B interaction profile relative to other 8-methoxyquinoline-based inhibitors, making the target compound more suitable as a negative control or scaffold for potency optimization rather than as a direct inhibitor lead [4].

MAO-B inhibition neurodegenerative disease enzyme assay

Regioselective Synthetic Accessibility: C3-Bromo vs. C5-Halogenated Quinoline Scaffolds

3-Bromo-2-chloro-8-methoxyquinoline contains a bromine atom at the C3 position of the quinoline ring — a substitution pattern that cannot be accessed via conventional electrophilic aromatic halogenation methods. Standard electrophilic halogenation of 8-methoxyquinoline with elemental halogens or N-halosuccinimides under acidic or neutral conditions directs exclusively to the C5 position, yielding 5-halo-8-methoxyquinolines as the sole monohalogenated products [1]. Under basic conditions, 8-methoxyquinoline remains completely unhalogenated due to the absence of an anionic intermediate, whereas 8-quinolinol (8-hydroxyquinoline) undergoes halogenation at C7 [2]. A metal-free, regioselective C5-H halogenation protocol for 8-substituted quinolines was recently reported, achieving good to excellent yields exclusively at C5, further demonstrating that C5 remains the kinetically favored halogenation site for this scaffold [3]. Consequently, the C3-bromo substitution pattern of the target compound requires fundamentally different synthetic strategies — likely involving halogen dance reactions, directed ortho-metallation, or multi-step sequences starting from pre-functionalized precursors — making this compound a synthetically distinct entity that cannot be substituted with the more commercially abundant C5-halogenated isomers in applications requiring C3 functionalization [4].

C-H halogenation regioselectivity synthetic methodology

Positional Isomer Reactivity: Ortho-Dihalogenated C2-Cl/C3-Br Motif vs. Meta-Dihalogenated and Mono-Halogenated Analogs

3-Bromo-2-chloro-8-methoxyquinoline features chlorine at C2 and bromine at C3 in an ortho-relationship on the pyridine ring of the quinoline scaffold. This adjacent dihalogenated arrangement enables chemoselective cross-coupling reactions where the C3-bromo position undergoes preferential Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under palladium catalysis while leaving the C2-chloro substituent intact for subsequent functionalization [1]. Bromo-substituted quinolines are established intermediates for Suzuki coupling reactions in the preparation of HCV protease inhibitors [2]. In contrast, the more synthetically accessible C5-halogenated isomers (such as 5-bromo-8-methoxyquinoline or 5-bromo-2-chloro-8-methoxyquinoline) place the reactive halogen distal to the nitrogen-containing ring, altering both electronic properties and spatial orientation relative to the methoxy group at C8 [3]. Positional isomers of methoxyquinolines exhibit different kinetic profiles in acid deuterium exchange reactions, with the 8-isomer showing slower exchange rates than the 6- and 7-isomers, indicating that substitution position meaningfully modulates electronic characteristics [4]. The unique ortho-dihalogenated C2/C3 arrangement therefore provides synthetic chemists with a differentiated orthogonal reactivity profile not available in mono-halogenated or meta-dihalogenated quinoline scaffolds .

cross-coupling chemoselectivity orthogonal reactivity Suzuki coupling

8-Methoxy vs. 8-Hydroxy Quinoline Scaffold Divergence in Biological Potency and Synthetic Behavior

The presence of an 8-methoxy substituent rather than an 8-hydroxy group fundamentally alters both the synthetic accessibility and the biological activity profile of the quinoline scaffold. In SAR studies evaluating bromo derivatives of 8-substituted quinolines as anticancer agents, compounds bearing an 8-hydroxy group demonstrated more potent antiproliferative activity than their 8-methoxy and 8-amino counterparts, with 5,7-dibromo-8-hydroxyquinoline derivatives showing IC50 values ranging from 6.7 to 25.6 μg/mL against C6 (rat brain tumor), HeLa (human cervical carcinoma), and HT29 (human colon carcinoma) cell lines [1]. The SAR analysis concluded that the quinoline core containing a hydroxyl group at C8 position leads to enhanced anticancer potential compared to methoxy substitution [2]. From a synthetic perspective, 8-hydroxyquinoline undergoes electrophilic halogenation at C7 under basic conditions due to the formation of an anionic intermediate, whereas 8-methoxyquinoline remains completely unhalogenated under identical basic conditions because it lacks the capacity to form anionic species [3]. This divergent reactivity profile means that synthetic routes developed for 8-hydroxyquinoline derivatives cannot be directly translated to the 8-methoxy series, and vice versa. Researchers seeking specific halogenation patterns on the 8-methoxyquinoline scaffold must therefore utilize specialized methodologies distinct from those employed for the 8-hydroxy series [4].

SAR antiproliferative chelation reactivity

Optimal Research Applications for 3-Bromo-2-chloro-8-methoxyquinoline Based on Quantitative Evidence


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies Requiring Weak MAO-B Baseline Activity

With an established human MAO-B IC50 of 17,000 nM and MAO-A IC50 > 100,000 nM, 3-Bromo-2-chloro-8-methoxyquinoline serves as an ideal weak-inhibitor baseline scaffold for SAR campaigns aiming to identify structural modifications that enhance MAO-B inhibitory potency [1]. The ~81-fold potency gap between this compound and more active 8-methoxyquinoline-based MAO-B inhibitors (IC50 ~209 nM) provides a wide dynamic range for quantifying potency improvements resulting from structural optimization [2]. The MAO-B/MAO-A selectivity ratio of >5.9-fold also establishes a selectivity benchmark that can be monitored during lead optimization. The compound's defined substitution pattern (C2-Cl, C3-Br, C8-OCH3) offers multiple diversification vectors for systematic exploration of halogen position, electronics, and steric effects on MAO-B binding . Researchers should note that the MAO-B activity data derives from human enzyme expressed in insect cell membranes, providing direct human target relevance for neurodegenerative disease programs [3].

Synthetic Methodology: Orthogonal Cross-Coupling Platform for Sequential Diversification

The ortho-relationship between the C2-chloro and C3-bromo substituents creates a privileged scaffold for chemoselective, sequential cross-coupling reactions [1]. Bromo-substituted quinolines are documented intermediates for Suzuki-Miyaura coupling in the synthesis of HCV protease inhibitor precursors, and the presence of a differentiated chlorine substituent enables tandem functionalization strategies not feasible with mono-halogenated scaffolds [2]. The C3-bromo position, being adjacent to the electron-withdrawing pyridine nitrogen, exhibits enhanced reactivity toward oxidative addition in palladium-catalyzed couplings relative to more remote halogen positions. The C8-methoxy group remains stable under typical cross-coupling conditions and can serve as a latent functional handle for subsequent demethylation to the corresponding 8-hydroxy derivative if chelating properties are desired in the final compound . This sequential coupling capability is particularly valuable in library synthesis and late-stage functionalization programs where molecular complexity is built iteratively [3].

Chemical Biology: Negative Control Compound for 8-Hydroxyquinoline-Based Metal Chelators

In contrast to 8-hydroxyquinoline derivatives that exhibit metal-chelating properties and associated antiproliferative activities (IC50 6.7–25.6 μg/mL against multiple tumor cell lines), 3-Bromo-2-chloro-8-methoxyquinoline bears an 8-methoxy group that prevents metal chelation while maintaining a similar quinoline core structure [1]. This property makes the compound suitable as a structurally matched negative control in experiments designed to attribute biological effects specifically to metal-chelating mechanisms rather than to non-specific quinoline scaffold interactions [2]. The SAR literature explicitly establishes that 8-hydroxy substitution confers enhanced anticancer potential relative to 8-methoxy substitution, validating the use of 8-methoxy derivatives as attenuated comparators . Additionally, the 8-methoxy group eliminates the potential for oxidative redox cycling associated with 8-hydroxyquinolines, reducing confounding variables in cellular assays that involve reactive oxygen species measurement [3].

Pharmaceutical Process Development: Intermediate for HCV Protease Inhibitor Synthesis

Patents describing processes for preparing bromo-substituted quinolines explicitly identify compounds of this class as useful intermediates for synthesizing agents targeting hepatitis C viral (HCV) infections, specifically HCV protease inhibitors [1]. The documented synthetic utility of bromo-substituted quinolines in Suzuki coupling reactions with boronic acids provides a validated route for incorporating diverse aryl and heteroaryl groups into the quinoline core [2]. 3-Bromo-2-chloro-8-methoxyquinoline, with its defined substitution pattern and commercial availability at 95–98% purity, can serve as a key building block in the development of novel HCV therapeutic candidates . Process chemists developing scalable routes to quinoline-based drug candidates should evaluate this compound as a potential late-stage intermediate, particularly when the target molecule requires the specific 3-aryl-2-chloro-8-methoxyquinoline substitution pattern accessible through this scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2-chloro-8-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.